REACTION_SMILES
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[C:23]([BH3-:24])#[N:25].[CH3:19][C:20](=[O:21])[OH:22].[CH3:27][OH:28].[CH:11]1([CH:17]=[O:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1.[F:1][c:2]1[c:3]([CH2:4][NH2:5])[cH:6][cH:7][c:8]([F:10])[cH:9]1.[Na+:26].[OH2:29]>>[F:1][c:2]1[c:3]([CH2:4][NH:5][CH2:17][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[cH:6][cH:7][c:8]([F:10])[cH:9]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NCc1ccc(F)cc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(CNCC2CCCCC2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |